3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, characterized by the presence of a naphthalene ring and a trimethoxyphenyl group connected through a propenone bridge. Chalcones are known for their diverse biological activities and are found in various natural sources such as roots, rhizomes, and seeds of many plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,3,4-trimethoxybenzaldehyde and 1-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol medium. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. The compound’s structure allows it to interact with cellular proteins, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Similar structure with a hydroxyl group on the naphthalene ring.
3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Similar structure with the naphthalene ring in a different position.
Uniqueness
3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for further research and development.
Properties
CAS No. |
914383-90-7 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H20O4/c1-24-20-14-12-18(21(25-2)22(20)26-3)19(23)13-11-16-9-6-8-15-7-4-5-10-17(15)16/h4-14H,1-3H3 |
InChI Key |
NCPFKFALBAUCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
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